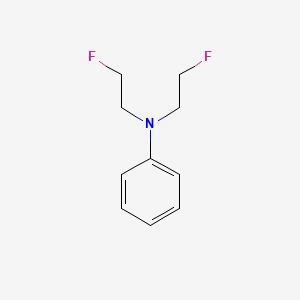
N-(2,5-Dioxo-1-propylpyrrolidin-3-yl)-N'-propylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dioxo-1-propyl-pyrrolidin-3-yl)-1-propyl-urea is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with propyl groups and urea functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxo-1-propyl-pyrrolidin-3-yl)-1-propyl-urea typically involves the reaction of a pyrrolidine derivative with a urea derivative under specific conditions. One common method involves the use of propylamine and a suitable pyrrolidine precursor, followed by the introduction of urea functionalities through a series of condensation reactions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Dioxo-1-propyl-pyrrolidin-3-yl)-1-propyl-urea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
3-(2,5-Dioxo-1-propyl-pyrrolidin-3-yl)-1-propyl-urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism by which 3-(2,5-dioxo-1-propyl-pyrrolidin-3-yl)-1-propyl-urea exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propyl-1H-pyrrole-2,5-dione: This compound shares a similar pyrrolidine structure but lacks the urea functionalities.
N-(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)acetamide: Another related compound with a phenyl group instead of a propyl group.
Uniqueness
3-(2,5-Dioxo-1-propyl-pyrrolidin-3-yl)-1-propyl-urea is unique due to its specific substitution pattern and the presence of both propyl and urea groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
77693-14-2 |
|---|---|
Formule moléculaire |
C11H19N3O3 |
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
1-(2,5-dioxo-1-propylpyrrolidin-3-yl)-3-propylurea |
InChI |
InChI=1S/C11H19N3O3/c1-3-5-12-11(17)13-8-7-9(15)14(6-4-2)10(8)16/h8H,3-7H2,1-2H3,(H2,12,13,17) |
Clé InChI |
GRUMXEMKRGZFGF-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)NC1CC(=O)N(C1=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic Acid](/img/structure/B13995941.png)
![2-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B13995944.png)







![1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-[(phosphonooxy)methyl]-](/img/structure/B13995978.png)

